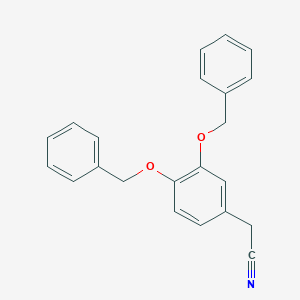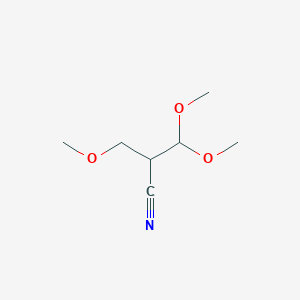
3,3-Dimethoxy-2-(methoxymethyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethoxy-2-(methoxymethyl)propanenitrile, also known as DMPX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPX is a nitrile compound that contains two methoxy groups and a methoxymethyl group attached to a central carbon atom.
Aplicaciones Científicas De Investigación
3,3-Dimethoxy-2-(methoxymethyl)propanenitrile has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In analytical chemistry, 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile has been used as a derivatizing agent for the analysis of various compounds, including amino acids and peptides.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile is not well understood. However, it is believed that 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile acts as a competitive inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. By inhibiting NOS, 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile reduces the production of NO, which is a signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Efectos Bioquímicos Y Fisiológicos
3,3-Dimethoxy-2-(methoxymethyl)propanenitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile inhibits the activity of NOS in a dose-dependent manner. In vivo studies have shown that 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile reduces blood pressure and improves endothelial function in animal models of hypertension. 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile in lab experiments is its high purity and stability. 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile is a relatively stable compound that can be stored for long periods without significant degradation. Another advantage of using 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile is its ease of synthesis, which makes it readily available for research purposes. However, one of the limitations of using 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile is its relatively low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of various organic materials, including polymers and dendrimers. Additionally, further studies are needed to elucidate the mechanism of action of 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile and its biochemical and physiological effects in various animal models.
Métodos De Síntesis
The synthesis of 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile involves the reaction of 3,3-dimethoxy-2-(methoxymethyl)propanal with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction takes place in ethanol at room temperature, and the product is obtained by simple filtration and drying. The yield of 3,3-Dimethoxy-2-(methoxymethyl)propanenitrile obtained from this method is around 70%.
Propiedades
Número CAS |
1608-83-9 |
|---|---|
Nombre del producto |
3,3-Dimethoxy-2-(methoxymethyl)propanenitrile |
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
3,3-dimethoxy-2-(methoxymethyl)propanenitrile |
InChI |
InChI=1S/C7H13NO3/c1-9-5-6(4-8)7(10-2)11-3/h6-7H,5H2,1-3H3 |
Clave InChI |
ZOGALNPAGNDURI-UHFFFAOYSA-N |
SMILES |
COCC(C#N)C(OC)OC |
SMILES canónico |
COCC(C#N)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



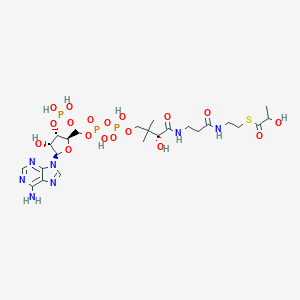
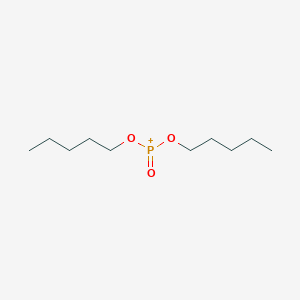
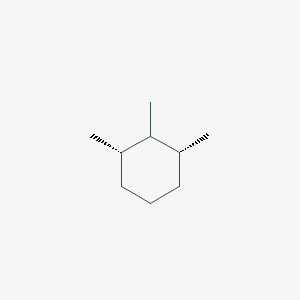





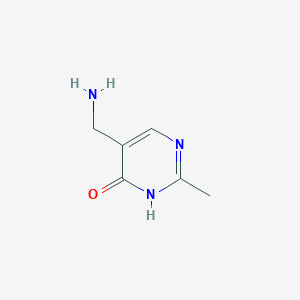
![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)

